N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,4-dimethoxybenzamide
Description
N-(3,5-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted aromatic ring. The amide nitrogen is substituted with two distinct groups: a 3,5-dimethylphenyl moiety and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group. The latter is a cyclic sulfone, which imparts unique electronic and steric properties to the molecule.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-14-9-15(2)11-17(10-14)22(16-7-8-28(24,25)13-16)21(23)19-6-5-18(26-3)12-20(19)27-4/h5-12,16H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLUPEUYDBFUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiophene ring and multiple functional groups that may contribute to its biological activity.
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 342.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may exhibit:
- Antioxidant Activity : The presence of the thiophene moiety is known to enhance antioxidant properties, potentially providing protective effects against oxidative stress.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation-related conditions.
- Antitumor Activity : Initial screenings indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assays | Exhibited selective cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. |
| Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
| Anti-inflammatory Assays | Reduced production of pro-inflammatory cytokines in LPS-stimulated macrophages. |
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential and safety profile:
- Animal Models : Studies on murine models have shown promising results in reducing tumor size in xenograft models.
- Toxicity Assessment : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Comparisons
Key structural analogs include N-aryl sulfonamides and benzamides with varying substituents. A notable comparison is with N-(3,5-dimethylphenyl)-2,4-dimethylbenzenesulfonamide (Compound I), studied for its crystal structure and substituent effects .
The cyclic sulfone in the target compound likely introduces greater rigidity compared to the sulfonamide in Compound I. This difference may influence solubility, hydrogen-bonding capacity, and intermolecular interactions, as seen in the N-H···O(S) hydrogen bonds in Compound I’s crystal packing .
Functional Group Comparisons
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: This benzamide derivative features an N,O-bidentate directing group, enabling metal coordination for catalytic C–H bond functionalization .
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : A pesticidal benzamide with an ethoxymethoxy group, which enhances hydrophilicity compared to the dimethoxy groups in the target compound. Substituent electronegativity (e.g., chlorine vs. methyl) may also affect target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
